molecular formula C19H21N3O3S B2688630 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide CAS No. 852141-55-0

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B2688630
CAS No.: 852141-55-0
M. Wt: 371.46
InChI Key: PBEJVRUPPPVOLH-UHFFFAOYSA-N
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Description

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a sulfonamide derivative featuring a pyrazoline core substituted with acetyl and phenyl groups. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and enzyme inhibitory properties. The pyrazoline scaffold is critical for its structural rigidity and ability to interact with biological targets, while the ethane sulfonamide moiety enhances solubility and bioavailability. The acetyl group at the 1-position of the pyrazoline ring may influence metabolic stability compared to bulkier acyl substituents .

Properties

IUPAC Name

N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-7-10-16(12-17)18-13-19(22(20-18)14(2)23)15-8-5-4-6-9-15/h4-12,19,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJVRUPPPVOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

  • Acetylation: : The pyrazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom of the pyrazole ring.

  • Sulfonamide Formation: : The final step involves the reaction of the acetylated pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction of the acetyl group can yield the corresponding alcohol, while reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Hydroxylated derivatives: from oxidation.

    Alcohols and amines: from reduction.

    Halogenated or nitro-substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrazole ring, which is known for its biological activity. The general formula can be represented as:C17H16N2O4SC_{17}H_{16}N_{2}O_{4}SThis molecular structure allows it to interact with various biological targets, contributing to its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing sulfonamide moieties, including N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide, exhibit significant anticancer activity. A study submitted the compound for evaluation against 60 human cancer cell lines, revealing a consistent reduction in cell growth at a concentration of 10 µM across various cancer types, including leukemia and breast cancer .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Pyrazole derivatives are known to affect bacterial growth and have been tested against several bacterial strains. The presence of the sulfonamide group enhances these effects, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant growth reduction in multiple cancer cell lines at 10 µM concentration.
Antimicrobial PropertiesEffective against various bacterial strains; potential for development as an antibiotic.
Anti-inflammatory EffectsInhibition of inflammatory responses; potential application in chronic inflammatory diseases.

Mechanism of Action

The mechanism by which N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazoline-sulfonamide framework but differ in substituents, which directly impact their physicochemical and pharmacological profiles. Below is a detailed comparison based on the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Findings References
Target Compound :
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide
R1 = Acetyl,
R2 = Phenyl,
R3 = Ethane sulfonamide
429.5 (estimated) No direct activity data; structural analogs suggest potential antiviral activity via protein binding.
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide R1 = Benzoyl,
R2 = 2-Ethoxyphenyl,
R3 = Methane sulfonamide
~500 (estimated) Demonstrated strong binding to MPXV DPol and A42R proteins (RMSD ≤3.93 Å in MD simulations). Potential antiviral candidate.
N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide R1 = Isobutyryl,
R2 = 2-Methylphenyl,
R3 = Methane sulfonamide
485.6 Increased lipophilicity due to isobutyryl and methyl groups; may enhance membrane permeability.
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide R1 = 3-Chlorophenyl sulfonyl,
R2 = 2-Fluorophenyl,
R3 = Ethane sulfonamide
539.0 Halogen substituents (Cl, F) likely improve target affinity via hydrophobic/electrostatic interactions.
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide R1 = 4-Fluorobenzenesulfonyl,
R2 = 4-Methoxyphenyl,
R3 = Ethane sulfonamide
517.6 Methoxy group enhances electron density, potentially improving binding to polar active sites.

Key Observations :

Substituent Effects :

  • Acyl Groups : The acetyl group in the target compound is smaller than benzoyl or isobutyryl groups in analogs, which may reduce steric hindrance and improve binding to shallow enzyme pockets .
  • Aryl Substituents : Phenyl (target compound) vs. ethoxyphenyl/methoxyphenyl (analogs) influence electron density and hydrophobicity. Ethoxy/methoxy groups enhance solubility but may reduce membrane penetration .
  • Sulfonamide Chain : Ethane sulfonamide (target) vs. methane sulfonamide (analogs) increases molecular weight slightly but may prolong half-life due to slower metabolic clearance .

Pharmacological Potential: Analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-...)methanesulfonamide show promise against monkeypox virus (MPXV) via stable binding to viral proteins (RMSD ≤3.93 Å in MD simulations) . The target compound’s acetyl group may offer similar stability but requires validation. Halogenated derivatives (e.g., chloro/fluoro-substituted) exhibit enhanced target affinity, suggesting that the target compound could be modified for improved activity .

ADMET Considerations :

  • Methane sulfonamide analogs have lower molecular weights (~485–500 g/mol) and may exhibit better bioavailability than ethane sulfonamide derivatives .
  • Isobutyryl and benzoyl groups in analogs could increase metabolic stability compared to the acetyl group in the target compound .

Biological Activity

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a complex structure that includes a pyrazole ring, a phenyl group, and a sulfonamide moiety. The unique combination of these functional groups contributes to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C18H19N3O3S
CAS Number 908588-17-0

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes. Research indicates that similar pyrazole derivatives exhibit significant inhibitory effects on key targets such as:

  • Carbonic Anhydrase (CA) : Compounds with sulfonamide groups have shown effective inhibition against different isoforms of CA, which is crucial in regulating physiological pH and fluid balance .

Antitumor Activity

Several studies have demonstrated the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Notably:

  • Inhibition of BRAF(V600E) : Pyrazole derivatives have shown promising results against BRAF-mutated cancer cells, highlighting their potential as targeted therapies .

Anti-inflammatory and Analgesic Effects

The compound's sulfonamide group contributes to its anti-inflammatory properties. Research has indicated that similar compounds can reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vitro studies have shown:

  • Reduction in Pro-inflammatory Cytokines : Compounds with similar structures have been observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. Studies have reported that they exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Case Studies

  • Antitumor Efficacy : A study evaluated the effectiveness of pyrazole-based compounds against multiple cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth with IC50 values in the nanomolar range .
  • Anti-inflammatory Potential : In a model of acute inflammation, a related pyrazole derivative was tested for its ability to reduce paw edema in rats. The results showed a marked decrease in edema compared to controls, suggesting strong anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Substitution Patterns : Variations in the phenyl ring or modifications on the pyrazole moiety can significantly alter potency and selectivity towards specific targets.
Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against CA
Alteration of the acetyl groupImproved antitumor activity

Q & A

Q. What are the established synthetic routes for N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide?

The synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole core. For example, analogous pyrazole derivatives are synthesized via condensation reactions using reagents like dimethylformamide (DMF) and methylene chloride. Key intermediates, such as substituted phenyl groups, are introduced through nucleophilic substitution or Suzuki coupling. Ethane-1-sulfonamide moieties are incorporated via sulfonylation of amine intermediates under controlled conditions . Optimization of reaction parameters (e.g., temperature, catalysts like sodium acetate) is critical to achieving high yields .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Structural elucidation employs:

  • X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : Confirms proton environments (e.g., dihydro-pyrazole protons at δ 3.0–4.0 ppm) and substituent integration .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is the purity of the compound validated during synthesis?

Purity is assessed using:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<0.5% threshold).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., ethyl acetate/hexane mobile phase) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify low-energy intermediates, while machine learning models correlate substituent effects with yield. Experimental feedback refines computational parameters, creating a closed-loop design system .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions arise from assay variability (e.g., cell lines, concentration ranges). To address this:

  • Dose-response curves : Establish EC50/IC50 values across multiple assays (e.g., EGFR inhibition vs. cytotoxicity) .
  • Molecular docking : Predict binding modes to target proteins (e.g., EGFR kinase domain) and validate via mutagenesis studies .
  • Meta-analysis : Aggregate data from independent studies to identify consensus bioactivity trends .

Q. How can Design of Experiments (DoE) improve reaction efficiency?

DoE statistically optimizes variables (e.g., temperature, stoichiometry, catalyst loading). For example:

  • Factorial designs : Screen critical parameters (e.g., solvent polarity, reaction time).
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing byproducts .
    A case study on pyrazole synthesis achieved a 22% yield increase by optimizing DMF volume and reflux duration .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include:

  • Heterogeneous reaction conditions : Transitioning from batch to flow chemistry improves heat/mass transfer .
  • Purification : Scaling column chromatography requires solvent recovery systems or alternative methods (e.g., recrystallization) .
  • Regulatory compliance : Documentation of impurity profiles and stability data per ICH guidelines .

Methodological Considerations

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-temperature quenching : Prevents degradation of labile groups (e.g., acetylated pyrazoles) .
  • Protecting groups : Temporarily shield reactive sites (e.g., sulfonamide nitrogen) during harsh conditions .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell viability assays : MTT or ATP-based assays using cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme inhibition assays : Direct measurement of EGFR kinase activity via ADP-Glo™ .

Q. How do structural modifications alter physicochemical properties?

  • LogP adjustments : Introducing polar groups (e.g., -OH, -SO2NH2) reduces hydrophobicity, improving solubility .
  • Steric effects : Bulky substituents (e.g., cycloheptyl) may hinder target binding, requiring molecular dynamics simulations to assess .

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